molecular formula C17H18ClFN4O3 B10994189 methyl N-{[4-(3-chloro-4-fluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}-L-alaninate

methyl N-{[4-(3-chloro-4-fluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}-L-alaninate

Cat. No.: B10994189
M. Wt: 380.8 g/mol
InChI Key: PXOXNAKQWQLKQG-HJULIUOESA-N
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Description

Methyl N-{[4-(3-chloro-4-fluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}-L-alaninate is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a chloro-fluorophenyl group, an imidazo[4,5-c]pyridine ring, and an alaninate moiety, making it a subject of interest for chemists and biologists alike.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-{[4-(3-chloro-4-fluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}-L-alaninate typically involves multiple stepsThe reaction conditions often include the use of solvents such as ethanol and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Methyl N-{[4-(3-chloro-4-fluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}-L-alaninate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized analogs .

Mechanism of Action

The mechanism of action of methyl N-{[4-(3-chloro-4-fluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}-L-alaninate involves its interaction with specific molecular targets and pathways. The chloro-fluorophenyl group and the imidazo[4,5-c]pyridine ring play crucial roles in binding to target proteins and enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl N-{[4-(3-chloro-4-fluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}-L-alaninate is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C17H18ClFN4O3

Molecular Weight

380.8 g/mol

IUPAC Name

methyl (2S)-2-[[4-(3-chloro-4-fluorophenyl)-1,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5-carbonyl]amino]propanoate

InChI

InChI=1S/C17H18ClFN4O3/c1-9(16(24)26-2)22-17(25)23-6-5-13-14(21-8-20-13)15(23)10-3-4-12(19)11(18)7-10/h3-4,7-9,15H,5-6H2,1-2H3,(H,20,21)(H,22,25)/t9-,15?/m0/s1

InChI Key

PXOXNAKQWQLKQG-HJULIUOESA-N

Isomeric SMILES

C[C@@H](C(=O)OC)NC(=O)N1CCC2=C(C1C3=CC(=C(C=C3)F)Cl)N=CN2

Canonical SMILES

CC(C(=O)OC)NC(=O)N1CCC2=C(C1C3=CC(=C(C=C3)F)Cl)N=CN2

Origin of Product

United States

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